molecular formula C8H6N2O2 B1670375 2,3-Dihydroxyquinoxaline CAS No. 15804-19-0

2,3-Dihydroxyquinoxaline

Cat. No.: B1670375
CAS No.: 15804-19-0
M. Wt: 162.15 g/mol
InChI Key: ABJFBJGGLJVMAQ-UHFFFAOYSA-N
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Description

2,3-Dihydroxyquinoxaline is an organic compound with the molecular formula C8H6N2O2. It is a derivative of quinoxaline, characterized by the presence of two hydroxyl groups at the 2 and 3 positions of the quinoxaline ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxyquinoxaline can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable methods. For instance, the reaction of o-phenylenediamine with oxalic acid or pyruvic acid under controlled conditions can produce high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxyquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sulfuric Acid and Potassium Nitrate: Used for nitration reactions.

    Ruthenium Tricarbonyl in Dimethyl Sulfoxide: Used for complex formation.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dihydroxyquinoxaline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 2,3-Dichloroquinoxaline
  • 2,3-Dihydroxypyridine
  • 1,4-Dimethylquinoxaline-2,3-dione

Comparison: 2,3-Dihydroxyquinoxaline is unique due to its hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, 2,3-dichloroquinoxaline, with chlorine substituents, exhibits different reactivity and applications .

Properties

IUPAC Name

1,4-dihydroquinoxaline-2,3-dione
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InChI

InChI=1S/C8H6N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12)
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InChI Key

ABJFBJGGLJVMAQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)N2
Source PubChem
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Molecular Formula

C8H6N2O2
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DSSTOX Substance ID

DTXSID9065946
Record name 2,3-Quinoxalinedione, 1,4-dihydro-
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Molecular Weight

162.15 g/mol
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Physical Description

White or light brown powder; [Alfa Aesar MSDS]
Record name 2,3-Dihydroxyquinoxaline
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Solubility

>24.3 [ug/mL] (The mean of the results at pH 7.4)
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Vapor Pressure

0.00000005 [mmHg]
Record name 2,3-Dihydroxyquinoxaline
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CAS No.

15804-19-0
Record name 2,3-Dihydroxyquinoxaline
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Record name 2,3-QUINOXALINEDIONE, 1,4-DIHYDRO-
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Synthesis routes and methods I

Procedure details

The compounds synthesized for testing as potential glycine antagonists which are not substituted on the amide (1 or 4) position are summarized below (Table I). Most were available by simple condensation of diethyl oxalate with the corresponding diaminobenzene according to Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962). The 1,4-dihydro-2,3-quinoxalinediones may be easily prepared in high yield by heating oxalic acid and the corresponding o-diamine to about 100° to 140° C. for 1 to 10 hr. in the presence of a strong mineral acid such as HCl, H2SO4, H3PO4 and the like. See, Mager and Berends, Rec. Trav. Chim. 77:842 (1958). In a preferred embodiment, oxalic acid and the o-diamine are heated to 125° C. in 2N HCl for 2.5 hours to give the corresponding 1,4-dihydro-2,3-quinoxalinedione in high yield.
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Synthesis routes and methods II

Procedure details

o-Phenylenediamine (10 grams) and ethyl oxalate (100 ml.) were mixed and the mixture was heated, with stirring, to reflux and refluxed for 30 minutes. The reaction mixture was then cooled and the resulting precipitate, the desired 2(1H), 3(4H)-quinoxalinedione, was separated by filtration. The product did not melt below 400°C. It was recrystallized from a mixture of dimethylformamide and water, yielding a purified product which did not melt below 405°C. The identity of the product was confirmed by NMR and IR. Elemental analysis showed
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2,3-Dihydroxyquinoxaline and its derivatives are known to act as antagonists for glutamate receptors, specifically GluR4. [, ] This interaction occurs through binding to the ligand-binding domain of GluR4, competing with the natural agonist glutamate. [, ] While the exact downstream effects depend on the specific receptor subtype and cellular context, antagonist binding to glutamate receptors typically inhibits their activity, reducing neuronal excitability.

A:

  • Spectroscopic Data:
    • IR: Characterized by the presence of peaks corresponding to O-H, C=O, C=N, and aromatic C-H stretches. []
    • NMR: Chemical shifts are dependent on the solvent and tautomeric form. [, ]
    • Mass Spectrometry: Exhibits a characteristic fragmentation pattern. []

ANone: The provided research does not focus on the catalytic properties of this compound.

A: Yes, Density Functional Theory (DFT) calculations using the B3LYP/6-311G** hybrid exchange-correlation energy functional have been performed to determine the most stable geometries and relative stability of this compound and its derivatives. [] These calculations help understand the compound's energetics and provide insights into its structure-activity relationships.

A: Research suggests that modifications to the this compound structure, such as the addition of chlorine or cyano groups, can significantly impact its binding affinity to glutamate receptors. [, ] For example, 6-cyano-7-nitro-2,3-dihydroxyquinoxaline exhibits high affinity for the glutamate receptor binding site. [] Further investigations into different substituents and their positions on the quinoxaline ring system are necessary to establish a comprehensive SAR profile.

ANone: The provided research primarily focuses on the synthesis, structural characterization, and some aspects of the biological activity of this compound and its derivatives. Information regarding SHE regulations, detailed pharmacological profiles, toxicity, environmental impact, and other related aspects is not extensively covered in these studies.

A: Research on this compound and its derivatives has evolved from focusing on its synthesis and chemical properties [, , , , , , , ] to exploring its potential biological applications. The discovery of its antagonist activity against glutamate receptors marked a significant milestone, prompting further investigations into its structure-activity relationships and potential therapeutic uses. [, ]

A: The study of this compound showcases cross-disciplinary applications in synthetic organic chemistry, analytical chemistry, and medicinal chemistry. [, , , , , , , , , ] Further research may reveal synergistic applications in material science and other fields.

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